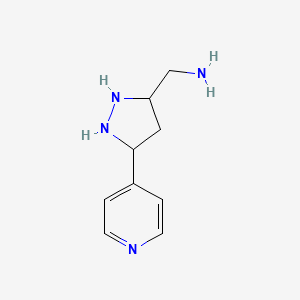
1H-Pyrazole-3-methanamine, 5-(4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features both pyridine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines.
科学研究应用
Chemistry
In chemistry, (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of both pyridine and pyrazole rings contributes to its bioactivity .
Industry
In the industrial sector, (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is used in the development of new materials, including polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .
作用机制
The mechanism of action of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This interaction can disrupt various biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyridine moiety but differs in the presence of a pyrimidine ring instead of a pyrazole ring.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound contains a triazole ring and a benzoic acid moiety, making it structurally similar yet distinct.
Uniqueness
The uniqueness of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine lies in its combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
(5-pyridin-4-ylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N4/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-4,8-9,12-13H,5-6,10H2 |
InChI 键 |
NFQYNDRZCCKMKJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NNC1C2=CC=NC=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















